N-(o-Hydroxyphenyl)isonicotinamidine

Description

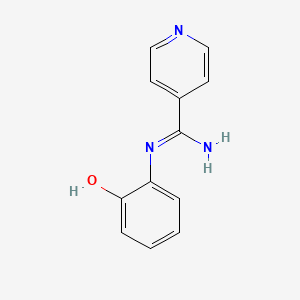

N-(o-Hydroxyphenyl)isonicotinamidine is a synthetic organic compound characterized by an o-hydroxyphenyl group linked to an isonicotinamidine moiety. The o-hydroxyphenyl group provides a phenolic hydroxyl substituent at the ortho position of the benzene ring, while the isonicotinamidine group consists of a pyridine ring substituted with an amidine functional group.

Properties

CAS No. |

23564-33-2 |

|---|---|

Molecular Formula |

C12H11N3O |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

N'-(2-hydroxyphenyl)pyridine-4-carboximidamide |

InChI |

InChI=1S/C12H11N3O/c13-12(9-5-7-14-8-6-9)15-10-3-1-2-4-11(10)16/h1-8,16H,(H2,13,15) |

InChI Key |

MGSWEZBRDLVJDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(C2=CC=NC=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Hydroxyphenyl)isonicotinamidine typically involves the reaction of isonicotinic acid hydrazide with o-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(o-Hydroxyphenyl)isonicotinamidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(o-Hydroxyphenyl)isonicotinamidine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(o-Hydroxyphenyl)isonicotinamidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s hydroxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

N-(O-Hydroxyphenyl)sulfonyltertiobutyl Acetate

Key Functional Groups: o-Hydroxyphenyl, sulfonyl, tert-butyl acetate. Applications: Used as a lignin biosynthesis inhibitor in plant stress studies. Comparison:

- Structural Differences : Unlike N-(o-Hydroxyphenyl)isonicotinamidine’s amidine-pyridine system, this compound features a sulfonyl-ester group. The sulfonyl group may increase hydrophilicity and enzyme affinity.

- Functional Implications : The amidine group in the target compound could enable hydrogen bonding or metal coordination, whereas the sulfonyl-ester may act as a stronger electrophile in inhibition.

{2-(o-Hydroxyphenyl)}-Benzimidazole (HOPBZ)

Key Functional Groups : o-Hydroxyphenyl, benzimidazole.

Applications : Forms coordination complexes with metals (e.g., copper) due to the benzimidazole’s nitrogen atoms .

Comparison :

- Structural Differences : HOPBZ’s fused benzimidazole ring contrasts with the pyridine-amidine system of the target compound.

- Functional Implications : Both compounds may chelate metals, but the amidine group in this compound could offer distinct coordination geometries or redox properties.

(o-Hydroxyphenyl)acetylene

Key Functional Groups: o-Hydroxyphenyl, acetylene. Applications: Undergoes excited-state intramolecular proton transfer (ESIPT) reactions under UV light, leading to photohydration products like α-hydroxyacetophenone . Comparison:

- Structural Differences : The acetylene group enables conjugation and ESIPT, whereas the target compound’s amidine-pyridine system lacks a triple bond.

- Functional Implications : The o-hydroxyphenyl group in both compounds may participate in hydrogen bonding, but the absence of an acetylene in the target compound limits its photochemical ESIPT activity.

Data Table: Comparative Analysis

Research Findings and Hypotheses

Enzyme Inhibition : The sulfonyl-ester analog’s role as a lignin biosynthesis inhibitor suggests that this compound could similarly target metabolic pathways, with its amidine group possibly interacting with enzyme active sites via hydrogen bonding.

Photochemical Behavior : While lacking ESIPT activity like (o-hydroxyphenyl)acetylene, the target compound’s aromatic system might exhibit fluorescence or UV absorption useful in sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.